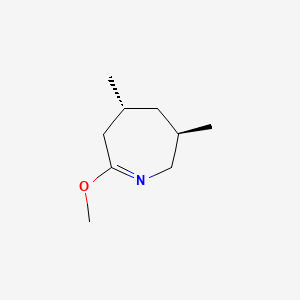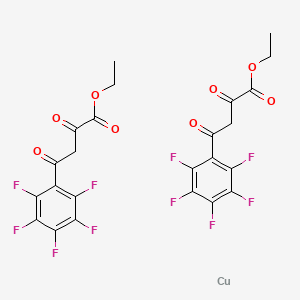
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is a complex organic compound that features a copper ion coordinated with an ethyl ester derivative of a pentafluorophenyl-substituted butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate typically involves the reaction of ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate with a copper salt, such as copper(II) acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Coordination: The copper ion can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, nucleophiles such as amines or alcohols, and various ligands for coordination chemistry. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions can include oxidized derivatives, substituted esters, and various copper complexes, depending on the specific reagents and conditions used .
Scientific Research Applications
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism by which copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various biological molecules. This can lead to the generation of reactive oxygen species, which can damage microbial cells, or the modulation of biological pathways through coordination with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Copper;ethyl 2,4-dioxo-4-(3,4,5-trifluorophenyl)butanoate
- Copper;ethyl 2,4-dioxo-4-(2,4,6-trifluorophenyl)butanoate
- Copper;ethyl 2,4-dioxo-4-(2,3,5,6-tetrafluorophenyl)butanoate
Uniqueness
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer fluorine substitutions. This makes it particularly interesting for applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C24H14CuF10O8 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate |
InChI |
InChI=1S/2C12H7F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*2-3H2,1H3; |
InChI Key |
FEKAPPWXTRSTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


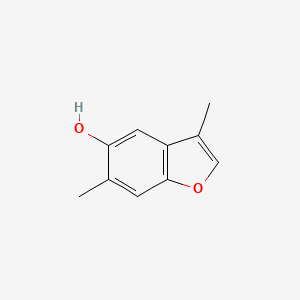
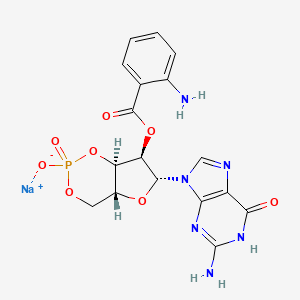

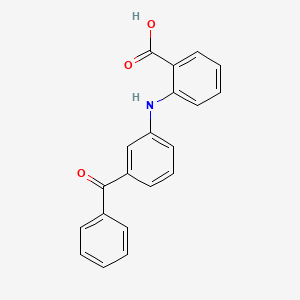
![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
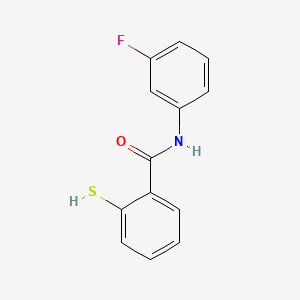
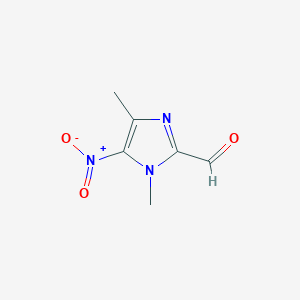
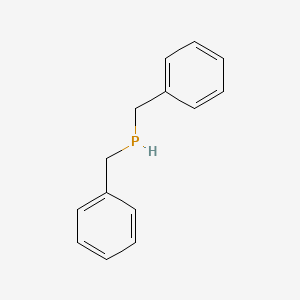

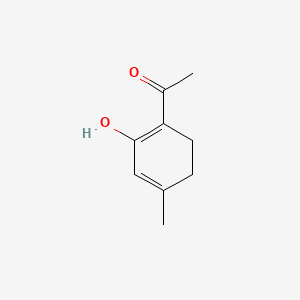
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
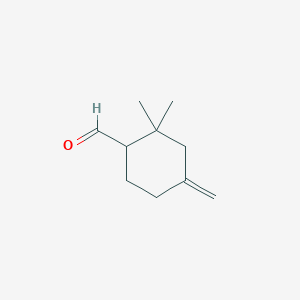
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
